methyl 4-(2-phenoxyethanesulfonamido)benzoate
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Overview
Description
Methyl 4-(2-phenoxyethanesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenoxyethanesulfonamido group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-phenoxyethanesulfonamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-aminobenzoate.
Sulfonation: The next step involves the sulfonation of the phenoxyethane group. This is achieved by reacting phenoxyethanol with chlorosulfonic acid to form phenoxyethanesulfonyl chloride.
Coupling Reaction: Finally, the phenoxyethanesulfonyl chloride is reacted with methyl 4-aminobenzoate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-phenoxyethanesulfonamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate and phenoxyethanesulfonamido groups.
Reduction: Reduced derivatives, including the formation of primary amines.
Substitution: Substituted benzoate derivatives with various functional groups replacing the sulfonamido group.
Scientific Research Applications
Methyl 4-(2-phenoxyethanesulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-phenoxyethanesulfonamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(2-phenoxyethanesulfonamido)benzoate can be compared with other similar compounds, such as:
Methyl 4-(phenoxysulfonyl)benzoate: Similar structure but lacks the ethane linkage.
Methyl 4-(2-formylphenoxy)benzoate: Contains a formyl group instead of the sulfonamido group.
Methyl benzoate: A simpler ester without the additional functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Biological Activity
Methyl 4-(2-phenoxyethanesulfonamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different organisms, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety linked to a sulfonamide group through a phenoxyethane bridge, which may influence its solubility and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes, such as malate dehydrogenase (MDH), which plays a crucial role in cellular respiration and energy production. Inhibitors of MDH can affect cancer metabolism, as evidenced by studies on related compounds that demonstrate antitumor efficacy in xenograft models .
- Hormonal Activity : Some studies have reported that related benzoate derivatives exhibit hormonal activity by mimicking juvenile hormones in insects, leading to precocious metamorphosis in larvae. This suggests potential applications in pest control .
- Antimicrobial Properties : There is evidence that methyl benzoate derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanisms may involve disruption of cellular membranes or interference with metabolic pathways .
Antitumor Activity
A study investigating the dual inhibition of MDH1 and MDH2 by related compounds found significant antitumor effects in vivo. The compound showed competitive inhibition of these enzymes, leading to reduced mitochondrial respiration and HIF-1α accumulation, which are critical processes in tumor growth .
Compound | Target Enzyme | Inhibition Type | Effect |
---|---|---|---|
16c | MDH1/MDH2 | Competitive | Antitumor efficacy in HCT116 cells |
Effects on Insect Development
In agricultural contexts, this compound has been evaluated for its ability to induce metamorphosis in insect larvae. The methyl and ethyl esters were particularly effective, suggesting that structural modifications can enhance biological activity .
Ester Type | Activity Level | Notes |
---|---|---|
Methyl | High | Induces precocious metamorphosis |
Ethyl | Moderate | Similar effects observed |
Case Studies
- Antitumor Efficacy : In a controlled study using HCT116 colorectal cancer cells, the administration of this compound resulted in significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of MDH enzymes, leading to altered energy metabolism within cancer cells.
- Pest Control Applications : A field trial assessing the impact of this compound on pest populations demonstrated a marked decrease in larval survival rates when exposed to this compound compared to untreated controls. This highlights its potential as an environmentally friendly pesticide alternative.
Properties
IUPAC Name |
methyl 4-(2-phenoxyethylsulfonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-21-16(18)13-7-9-14(10-8-13)17-23(19,20)12-11-22-15-5-3-2-4-6-15/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYCLDVNGGARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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